molecular formula C26H17B B1287188 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene CAS No. 400607-05-8

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

Cat. No.: B1287188
CAS No.: 400607-05-8
M. Wt: 409.3 g/mol
InChI Key: VCJIOUBBOCVHPE-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a bromine atom attached to the anthracene core, which is further substituted with a biphenyl group at the 9th position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene typically involves a multi-step process. One common method includes the bromination of anthracene followed by a Suzuki coupling reaction with a biphenyl derivative. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Suzuki coupling reaction involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions. This can be achieved using reagents like sodium azide or thiourea.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiourea in ethanol.

Major Products:

    Oxidation: Quinones or other oxidized anthracene derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a fluorescent probe due to its polycyclic aromatic structure, which exhibits strong fluorescence properties. It can be utilized in imaging studies and the detection of biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological targets and pathways.

Industry: In the industrial sector, 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene is largely dependent on its interaction with specific molecular targets. In the context of its use as a fluorescent probe, the compound interacts with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions lead to changes in the fluorescence properties of the compound, allowing for the detection and imaging of target molecules.

Comparison with Similar Compounds

    9-Phenylanthracene: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.

    10-Bromoanthracene: Lacks the biphenyl group, leading to different electronic properties and uses.

    4-Biphenylboronic acid: Used in similar coupling reactions but has different functional groups and reactivity.

Uniqueness: The presence of both the bromine atom and the biphenyl group in 9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene imparts unique electronic and steric properties to the compound. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics, such as in OLEDs and other electronic materials.

Properties

IUPAC Name

9-bromo-10-(4-phenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIOUBBOCVHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610578
Record name 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400607-05-8
Record name 9-(4′-Biphenylyl)-10-bromoanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400607-05-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
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URL https://comptox.epa.gov/dashboard/DTXSID10610578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene
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Synthesis routes and methods

Procedure details

5.3 g (16 mmol) of 9-(biphenyl-4-yl)anthracene and 90 mL of carbon tetrachloride were put into a 200-mL three-neck flask and were stirred. A solution in which 2.8 g (18 mmol) of bromine was dissolved in 10 mL of carbon tetrachloride was dropped into the above solution through a dropping funnel. After that, the solution was stirred at the room temperature for 1 hour, and a sodium thiosulfate aqueous solution was added to the reaction solution to complete the reaction. A water layer of the reaction mixture was extracted by chloroform, and the extracted solution and an organic layer were together washed with a saturated sodium hydrogen carbonate solution and saturated saline in this order. The organic layer was dried with magnesium sulfate, and the mixture was filtrated naturally to remove the magnesium sulfate. Then, the filtrate was condensed to obtain a solid. The obtained solid was recrystallized with ethanol, whereby 5.4 g of a yellow powdery solid, which was a target matter, was obtained with the yield of 82%.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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